4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-2559 involves several steps, starting with the preparation of the key intermediate, 4-(5-ethoxy-3-pyridinyl)-N-methyl-3-buten-1-amine. This intermediate is then subjected to various reaction conditions to obtain the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for TC-2559 are not widely documented. it is likely that the production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of its difumarate salt for enhanced stability and solubility .
Chemical Reactions Analysis
Types of Reactions
TC-2559 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, particularly involving the pyridine ring
Common Reagents and Conditions
Common reagents used in the reactions involving TC-2559 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from the reactions of TC-2559 depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
TC-2559 has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the role of α4β2 nAChRs in the central nervous system and their involvement in cognitive functions and neurodegenerative diseases
Pain Management: TC-2559 has shown potential as an analgesic agent by modulating inhibitory synaptic transmission in the spinal dorsal horn.
Drug Development: The compound is being investigated for its potential as a therapeutic agent for conditions like neuropathic pain and cognitive deficits.
Biological Research: It is used to explore the mechanisms of action of nicotinic acetylcholine receptors and their role in various physiological processes
Mechanism of Action
TC-2559 exerts its effects by selectively binding to and activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation leads to the modulation of synaptic transmission, particularly in the central nervous system. The compound enhances inhibitory synaptic transmission in the spinal dorsal horn, which contributes to its antinociceptive effects . Additionally, TC-2559 has been shown to increase dopamine release in the striatum, which may be related to its cognitive-enhancing properties .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to TC-2559 in terms of their structure and function, including:
Epibatidine: A potent nAChR agonist with strong analgesic properties but significant side effects.
Cytisine: A partial agonist of nAChRs used in smoking cessation therapies.
Varenicline: Another partial agonist of nAChRs used for smoking cessation.
Uniqueness of TC-2559
TC-2559 is unique due to its high selectivity for the α4β2 subtype of nAChRs and its favorable pharmacokinetic profile. Unlike other similar compounds, TC-2559 does not induce significant side effects like hypothermia or enhanced locomotor activity, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+ |
InChI Key |
HFZDMKMXPGRKCK-GQCTYLIASA-N |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC |
SMILES |
CCOC1=CN=CC(=C1)C=CCCNC |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC |
Synonyms |
(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine TC 2559 TC-2559 TC2559 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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